1-Butyl-3-(2-fluorophenyl)thiourea

Description

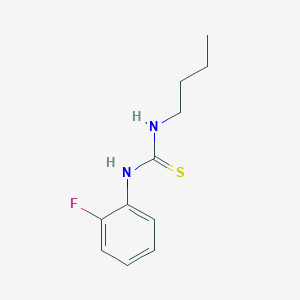

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-3-(2-fluorophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2S/c1-2-3-8-13-11(15)14-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJODZYAUPKTND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367823 | |

| Record name | 1-butyl-3-(2-fluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62644-11-5 | |

| Record name | 1-butyl-3-(2-fluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 1 Butyl 3 2 Fluorophenyl Thiourea

Established Synthetic Routes for Thiourea (B124793) Derivatives

The formation of the thiourea backbone can be accomplished through several reliable methods. The most prominent of these are the condensation reactions involving isothiocyanates and the use of acyl halides with thiocyanate (B1210189) salts.

Condensation Reactions Involving Isothiocyanates

The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. ijacskros.com This reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group. mdpi.com The process is generally efficient and offers a straightforward route to a diverse range of thiourea derivatives. mdpi.com

The reaction can be carried out in various organic solvents, and in many cases, proceeds smoothly at room temperature. The versatility of this method allows for the synthesis of both symmetrical and unsymmetrical thioureas by selecting the appropriate amine and isothiocyanate starting materials. organic-chemistry.org For instance, reacting an amine with carbon disulfide can form a dithiocarbamate (B8719985) salt, which can then be desulfurized in situ to yield an isothiocyanate that subsequently reacts with another amine molecule. nih.gov

Key features of this synthetic route include:

High Atom Economy: The reaction is an addition reaction, often with no by-products, leading to high atom economy.

Versatility: A wide array of commercially available or readily synthesized amines and isothiocyanates can be used.

Mild Conditions: Many of these reactions can be performed under mild temperature and pressure conditions.

Reactions via Acyl Halides and Thiocyanate Salts

An alternative and robust method for preparing thioureas, particularly N-acyl thioureas, involves the reaction of an acyl chloride with a thiocyanate salt, such as ammonium (B1175870) or potassium thiocyanate. mdpi.comnih.gov This initial reaction forms a highly reactive acyl isothiocyanate intermediate. google.comnih.gov This intermediate is typically not isolated but is reacted in situ with a suitable primary or secondary amine to yield the final N-acyl thiourea product. nih.gov

Targeted Synthesis of 1-Butyl-3-(2-fluorophenyl)thiourea

The targeted synthesis of this compound can be most effectively achieved through the condensation reaction of 2-fluorophenyl isothiocyanate with n-butylamine. This approach is a direct application of the established method described in section 2.1.1.

The reaction involves the nucleophilic attack of the primary amine (n-butylamine) on the electrophilic carbon of the isothiocyanate group of 2-fluorophenyl isothiocyanate.

Reaction Scheme:

Figure 1: Synthesis of this compound from 2-fluorophenyl isothiocyanate and n-butylamine.

Alternatively, the synthesis could be initiated from 2-fluoroaniline (B146934) and butyl isothiocyanate. The choice between these two pathways often depends on the commercial availability and cost of the respective isothiocyanate and amine starting materials.

Optimization of Reaction Conditions and Yield

The optimization of the synthesis of this compound is critical for maximizing yield and purity while minimizing reaction time and cost. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Research on the synthesis of similar thiourea derivatives has shown that these factors can have a significant impact on the reaction outcome. researchgate.net For example, while some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. researchgate.net The choice of solvent is also crucial; solvents like dichloromethane, acetone, or ethanol (B145695) are commonly used. mdpi.comnih.gov

Below is a table illustrating potential optimization parameters based on general findings in thiourea synthesis.

| Parameter | Variation | Expected Outcome on Yield | Reference |

| Solvent | Dichloromethane, Acetone, Ethanol, Water | The polarity and solubility of reactants and product in the chosen solvent can affect reaction rate and ease of purification. Aqueous conditions can be effective for certain amines. | mdpi.comresearchgate.netnih.gov |

| Temperature | Room Temperature (20-25°C) vs. Reflux (e.g., 60-80°C) | Increased temperature can decrease reaction time but may also lead to side products, affecting purity and yield. | researchgate.net |

| Reactant Ratio | Equimolar vs. Slight Excess of Amine | Using a slight excess of the more volatile component (n-butylamine) can drive the reaction to completion, but may complicate purification. | researchgate.net |

| Catalyst | None vs. Phase-Transfer Catalyst (e.g., TBAB) | While not always necessary for isothiocyanate-amine reactions, a catalyst could be beneficial if starting from an acyl halide route. | nih.gov |

Green Chemistry Approaches in Thiourea Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Several green chemistry approaches have been successfully applied to the synthesis of thiourea derivatives and could be adapted for the production of this compound.

One of the most notable green approaches is the use of water as a reaction solvent. organic-chemistry.orggoogle.com This "on-water" synthesis often leads to simple product isolation through filtration and avoids the use of toxic volatile organic compounds (VOCs). organic-chemistry.orgacs.org

Mechanochemical synthesis, which involves conducting reactions in a ball mill with minimal or no solvent, is another promising green methodology. rsc.org This technique can lead to quantitative yields and simplifies workup procedures, often requiring only water for purification. nih.govrsc.org

Furthermore, deep eutectic solvents (DES) have been explored as green and reusable reaction media for thiourea synthesis. researchgate.net These solvents are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are often biodegradable, and can be easily recovered and reused. researchgate.net The use of safer isothiocyanate equivalents, such as thiocarbamoyl benzotriazoles, also represents a green approach by avoiding the handling of toxic isothiocyanates. rsc.org

These green methodologies offer significant advantages in terms of reduced environmental impact, increased safety, and often, simplified experimental procedures.

Advanced Spectroscopic and Crystallographic Probes of Molecular Architecture

Vibrational Spectroscopic Characterization (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and understanding the vibrational modes within a molecule.

Analysis of Key Functional Group Vibrations

The FT-IR and Raman spectra of thiourea (B124793) derivatives reveal characteristic vibrations for key functional groups. researchgate.net For instance, in 1,3-diphenyl thiourea, the N-H stretching vibrations are observed in the range of 3010-3113 cm⁻¹ in both IR and Raman spectra. researchgate.net The C-H stretching modes of the benzene (B151609) rings are typically found between 3020 cm⁻¹ and 3113 cm⁻¹. researchgate.net The C-N stretching vibrations in thiourea derivatives can be identified in the infrared spectrum, providing information about the electronic delocalization over the thiourea moiety. eurjchem.com

In a related compound, 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, the IR spectrum showed absorptions for free and associated N-H groups at 3350 cm⁻¹ and 3280 cm⁻¹, respectively. mdpi.com The carbonyl (C=O) and thiocarbonyl (C=S) stretching vibrations were observed at 1638 cm⁻¹ and 1240 cm⁻¹, respectively, while the C=C and C-N stretching vibrations appeared at 1586 cm⁻¹ and 1150 cm⁻¹, respectively. mdpi.com The formation of a thiourea linkage can also be confirmed by a new vibration band around 1400 cm⁻¹. researchgate.net

The following table summarizes typical vibrational frequencies for key functional groups in thiourea derivatives:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3010 - 3350 | researchgate.netmdpi.com |

| C-H (Aromatic) | Stretching | 3020 - 3113 | researchgate.net |

| C=O | Stretching | ~1638 | mdpi.com |

| C=C (Aromatic) | Stretching | ~1586 | mdpi.com |

| C-N | Stretching | ~1150 - 1345 | researchgate.net |

| C=S | Stretching | ~1240 | mdpi.com |

| C-H (Aromatic) | In-plane bending | 1003 - 1275 | researchgate.net |

| C-H (Aromatic) | Out-of-plane bending | 682 - 978 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of atoms.

Proton (¹H) NMR Assignments and Conformational Analysis

¹H NMR spectroscopy is crucial for assigning the protons within the 1-Butyl-3-(2-fluorophenyl)thiourea molecule and for analyzing its conformation. In similar thiourea derivatives, the signals for the N-H protons are typically observed as broad singlets. mdpi.com For example, in 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, characteristic broad singlets for the two N-H protons were observed at δ 9.17 and 4.61 ppm. mdpi.com The chemical shifts of protons on the butyl group and the phenyl ring provide information about their local electronic environments. The coupling patterns between adjacent protons help to confirm the connectivity of the carbon skeleton. Conformational analysis can be performed by studying the coupling constants and through-space interactions observed in 2D NMR experiments like NOESY.

Carbon (¹³C) NMR and Fluorine (¹⁹F) NMR for Chemical Environment Assessment

¹³C NMR and ¹⁹F NMR spectroscopy provide further insights into the chemical environment of the carbon and fluorine atoms in the molecule.

In the ¹³C NMR spectrum of thiourea derivatives, the thiocarbonyl (C=S) carbon typically resonates at a downfield chemical shift. For instance, in 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, the thiocarbonyl carbon peak was observed at δ 178.2 ppm. mdpi.com The carbon atoms of the phenyl ring and the butyl group will have distinct chemical shifts based on their substitution and proximity to the electronegative fluorine and nitrogen atoms.

¹⁹F NMR is a highly sensitive technique for probing the local environment of the fluorine atom. nih.govnih.gov The chemical shift of the fluorine atom in this compound will be influenced by its position on the phenyl ring and any intramolecular interactions. For example, in related fluorinated compounds, the ¹⁹F NMR signals can be used to distinguish between different isomers and conformers. rsc.org The high sensitivity of the ¹⁹F nucleus allows for clear delineation of different chemical environments. nih.gov

The following table shows representative chemical shifts for key atoms in thiourea derivatives:

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | N-H | 4.61 - 9.17 | mdpi.com |

| ¹³C | C=S | ~178.2 | mdpi.com |

| ¹³C | C=O | ~176.3 | mdpi.com |

| ¹⁹F | Aromatic C-F | Varies depending on environment | rsc.orgrsc.org |

Mass Spectrometric Analysis for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an essential analytical technique used to determine the molecular weight and to study the fragmentation patterns of a molecule, which can provide valuable structural information. The molecular weight of this compound is 226.31 g/mol .

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is an indispensable technique for the unambiguous determination of a molecule's three-dimensional structure in the crystalline phase. This method provides precise atomic coordinates, from which a wealth of structural information can be derived.

Molecular Conformation and Geometry

Without experimental X-ray diffraction data for this compound, a definitive description of its molecular conformation and geometry is not possible. However, based on studies of analogous N-alkyl-N'-arylthioureas, it is anticipated that the molecule would adopt a conformation influenced by the steric and electronic effects of the butyl and 2-fluorophenyl substituents.

The thiourea core (–NH–C(S)–NH–) is generally planar or near-planar. The relative orientation of the butyl and 2-fluorophenyl groups with respect to this core would be of significant interest. Key parameters that would be determined from a crystallographic study include:

Bond Lengths: The distances between bonded atoms, such as the C=S, C–N, C–C, and C–F bonds.

Bond Angles: The angles formed by three connected atoms, which define the local geometry around each atom.

A hypothetical data table for the key geometric parameters that would be obtained from a single crystal X-ray diffraction study is presented below.

| Parameter | Expected Range/Value |

| Bond Lengths (Å) | |

| C=S | ~1.68 - 1.71 |

| C–N (thiourea) | ~1.33 - 1.38 |

| C–N (aryl/alkyl) | ~1.42 - 1.46 |

| C–F | ~1.35 - 1.38 |

| Bond Angles (°) | |

| N–C–N (thiourea) | ~115 - 120 |

| N–C–S (thiourea) | ~118 - 123 |

| C–N–C (amide) | ~120 - 125 |

| Torsion Angles (°) | |

| Caryl–N–C=S | ~0 or ~180 (indicating planarity) |

| Calkyl–N–C=S | Variable, depending on steric hindrance |

This table is illustrative and contains expected values based on related structures. Actual values for this compound can only be determined experimentally.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal lattice is directed by a variety of non-covalent interactions. For this compound, several types of intermolecular interactions would be anticipated to play a crucial role in its crystal packing.

Hydrogen Bonding: The N–H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom (C=S) and the fluorine atom are potential hydrogen bond acceptors. It is highly probable that the crystal structure would be dominated by a network of intermolecular N–H···S and/or N–H···F hydrogen bonds. These interactions often lead to the formation of well-defined motifs such as dimers, chains, or sheets.

A hypothetical table summarizing potential intermolecular interactions is provided below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| N–H···S | N–H | S=C | 2.3 - 2.8 | 140 - 180 |

| N–H···F | N–H | F–C | 2.1 - 2.6 | 130 - 170 |

| C–H···π | C–H (butyl) | Phenyl ring centroid | 2.5 - 3.0 | > 120 |

This table is illustrative and contains expected values based on related structures. Actual interactions and their geometries for this compound can only be determined through experimental X-ray crystallography.

Coordination Chemistry and Metal Complexation Studies

Ligating Behavior of 1-Butyl-3-(2-fluorophenyl)thiourea

The way this compound binds to metal centers is dictated by the electronic and steric properties of the ligand and the nature of the metal ion.

This compound is an ambidentate ligand containing both hard and soft donor sites, a characteristic common to thiourea (B124793) derivatives. sphinxsai.com According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom of the thiocarbonyl group (C=S) is a soft donor site, while the nitrogen atoms of the amine groups are hard donor sites.

The soft sulfur atom typically prefers to coordinate with soft metal ions such as Pd(II), Pt(II), and Hg(II). mdpi.com Conversely, the hard nitrogen atoms would be expected to coordinate with hard metal ions. However, in most thiourea complexes, coordination occurs preferentially through the sulfur atom, which is the most common donor site. mdpi.comsemanticscholar.org The presence of the electron-withdrawing 2-fluorophenyl group can influence the electron density on both the nitrogen and sulfur atoms, subtly modulating their donor properties compared to other N-arylthioureas.

Thiourea derivatives can exhibit various coordination modes, primarily dictated by reaction conditions and the specific metal ion involved. sphinxsai.com

S-monodentate Coordination: The most prevalent coordination mode for N,N'-disubstituted thioureas is as a neutral S-monodentate ligand. mdpi.com In this mode, the ligand binds to the metal center exclusively through the sulfur atom. This is observed in complexes such as [MCl2(L)2] where M is a transition metal and L is the thiourea ligand. mdpi.com

N,S-bidentate Chelation: Under basic conditions, the thiourea ligand can be deprotonated at one of the nitrogen atoms, creating an anionic ligand that can act as a bidentate chelator, coordinating through both a nitrogen and the sulfur atom. nih.gov This results in the formation of a stable chelate ring. This mode is often seen in complexes of the type [M(L)2], where the ligand is deprotonated. nih.gov While acyl thioureas can exhibit O,S-bidentate coordination, this is not applicable to this compound due to the absence of a carbonyl group. nih.gov

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt in an appropriate solvent.

The stoichiometry of the resulting complexes is influenced by the metal-to-ligand molar ratio used in the synthesis, the coordination number of the metal ion, and the steric hindrance imposed by the butyl and 2-fluorophenyl groups. Common stoichiometries are 1:1 and 1:2 (metal:ligand). For instance, reactions of bivalent metal ions with thiourea ligands often yield complexes of the general formulas [M(L)Cl2] or [M(L)2]. mdpi.comresearchgate.net The stability of these complexes is enhanced by the chelate effect in cases where the ligand acts in a bidentate fashion.

Spectroscopic techniques are crucial for elucidating the nature of the metal-ligand bond and the geometry of the complexes.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, the C=S stretching vibration is a key diagnostic band. Upon coordination of the sulfur atom to a metal center, this band typically shifts to a lower frequency, confirming the involvement of the sulfur atom in bonding. nih.gov The N-H stretching vibrations may also shift or disappear upon deprotonation and coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide valuable information. The signal for the N-H protons in the 1H NMR spectrum often shifts downfield upon complexation. nih.gov In the 13C NMR spectrum, the chemical shift of the thiocarbonyl carbon (C=S) is particularly sensitive to coordination. A downfield shift of this signal is indicative of coordination through the sulfur atom, as it reflects a decrease in electron density on the carbon. mdpi.com

UV-Visible (UV-Vis) and Electron Spin Resonance (ESR) Spectroscopy: These methods are used to probe the electronic structure and geometry of the metal center. UV-Vis spectra of complexes with metals like Cu(II) or Co(II) show d-d transitions that are characteristic of their coordination environment (e.g., tetrahedral or square planar). massey.ac.nz ESR spectroscopy is particularly useful for paramagnetic complexes, such as those of Cu(II), providing information that helps to infer the geometry of the complex. massey.ac.nz

| Technique | Free Ligand | Complex | Interpretation |

|---|---|---|---|

| IR (ν C=S, cm-1) | ~850 | ~760 | Shift to lower frequency indicates S-coordination. |

| 13C NMR (δ C=S, ppm) | ~180 | ~186 | Downfield shift indicates S-coordination. |

| UV-Vis (λmax, nm) | - | Variable | d-d transitions indicative of complex geometry. |

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Tetrahedral |

| M-S Bond Length (Å) | 2.3 - 2.4 |

| S-M-S Bond Angle (°) | ~100 |

| Cl-M-Cl Bond Angle (°) | ~105 |

Computational and Theoretical Investigations of 1 Butyl 3 2 Fluorophenyl Thiourea

Molecular Dynamics (MD) Simulations

Conformational Flexibility and Stability in Solution

Computational studies on similar diaryl- and alkyl-aryl-thioureas have identified two primary low-energy conformations in the gas phase and in solution. scispace.com These are typically referred to by the arrangement around the C-N bonds:

TT (trans-trans) or E,E configuration: Both substituents are positioned trans to the C=S bond.

CT (cis-trans) or E,Z configuration: One substituent is cis and the other is trans to the C=S bond.

The third possibility, the CC (cis-cis) or Z,Z configuration, is generally considered energetically unfavorable due to significant steric repulsion between the bulky substituents. scispace.com For 1-Butyl-3-(2-fluorophenyl)thiourea, the flexible butyl chain and the planar fluorophenyl ring would lead to a preference for the less sterically hindered TT and CT conformers. The presence of the fluorine atom on the phenyl ring can influence conformational preference through electronic effects and potential intramolecular interactions. mdpi.com

Studies on related adamantyl-based acyl-thioureas have shown that the most stable conformer often adopts an S-shaped geometry to minimize steric hindrance, a finding validated by both DFT calculations and X-ray diffraction. researchgate.net In the case of 1-(4-fluorophenyl)thiourea, crystallographic data shows a significant twist between the plane of the aromatic ring and the thiourea (B124793) moiety, with a C-C-N-C torsion angle of 44.6(2)°. nih.gov A similar deviation from planarity is expected for this compound to accommodate the butyl group. The stability of these conformers can be quantified by their relative energies, as shown in the hypothetical data table below, which is based on typical findings for related molecules. scispace.com

Table 1: Calculated Relative Energies for Conformers of a Representative N,N'-Disubstituted Thiourea. This table is illustrative, based on data for analogous compounds. scispace.com

| Conformer | Relative Energy (eV) | Predicted Stability |

|---|---|---|

| CT (cis-trans) | 0.0 | Most Stable |

| TT (trans-trans) | 0.1 - 0.2 | Co-existing |

| CC (cis-cis) | 3.4 - 7.2 | Unstable / High Energy |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a "fingerprint" of close contacts between neighboring molecules. This analysis is essential for understanding structure-property relationships in molecular solids. rsc.org

While a crystal structure for this compound is not publicly available, analysis of closely related fluorophenyl and acyl thiourea derivatives allows for a robust prediction of the key interactions governing its crystal packing. nih.govmdpi.comacs.org The primary interactions expected are:

Hydrogen Bonds: The N-H groups of the thiourea moiety act as hydrogen bond donors. The primary acceptor is the sulfur atom of the thiocarbonyl group, leading to strong N-H···S hydrogen bonds that often form dimeric or chain-like motifs. nih.gov The fluorine atom of the 2-fluorophenyl group can also act as a weak hydrogen bond acceptor, resulting in N-H···F interactions. nih.gov

Other Weak Interactions: C-H···π interactions, involving the phenyl ring, and various C···H, F···H, and C···F contacts would also play a role in stabilizing the three-dimensional structure. nih.gov

The relative contributions of these different interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface. For analogous structures, H···H contacts typically account for the largest portion of the surface, followed by hydrogen bonds and other specific contacts. mdpi.com

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound. This table presents estimated values based on published data for similar thiourea derivatives containing phenyl, fluoro, and alkyl groups. mdpi.comresearchgate.net

| Interaction Type | Predicted Contribution (%) | Key Molecular Features Involved |

|---|---|---|

| H···H | ~45 - 55% | Butyl chain, Phenyl ring |

| S···H / H···S | ~15 - 25% | N-H···S Hydrogen Bonds |

| C···H / H···C | ~10 - 20% | General van der Waals, C-H···π |

| F···H / H···F | ~5 - 15% | N-H···F Hydrogen Bonds, van der Waals |

| N···H / H···N | ~1 - 5% | N-H···S/F Hydrogen Bonds |

| Other (C···C, C···F, etc.) | ~1 - 5% | π-stacking, other close contacts |

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules, particularly those with donor-π-acceptor frameworks, can exhibit large NLO responses. Thiourea derivatives are promising candidates due to the electron-donating N-H groups and the electron-withdrawing C=S group, which create an intramolecular charge-transfer system.

The NLO properties of this compound can be predicted using quantum chemical calculations, specifically DFT. acs.org The key parameters that quantify a molecule's NLO response are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value (β) is indicative of a strong NLO response. nih.gov

Computational studies on a wide range of organic compounds, including other thioureas, have established DFT methods (such as B3LYP or M06) as reliable tools for predicting these properties. acs.orgnih.gov The calculations involve optimizing the molecular geometry and then computing the electronic properties under the influence of an external electric field. The results are often compared to a standard NLO material, such as urea (B33335), to gauge their potential. The presence of the 2-fluorophenyl ring in this compound can enhance NLO properties by modifying the electronic distribution within the molecule.

Table 3: Representative Calculated NLO Properties for Thiourea Derivatives Compared to Urea. Values are illustrative, based on DFT calculations reported for analogous compounds in the literature. acs.org

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |

|---|---|---|---|

| Urea (Reference) | ~1.4 - 3.8 | ~3.5 x 10⁻²⁴ | ~0.3 - 0.7 x 10⁻³⁰ |

| Phenylthiourea Analog | ~3.5 - 5.0 | ~15 - 20 x 10⁻²⁴ | ~2.0 - 5.0 x 10⁻³⁰ |

| Acyl Thiourea Analog | ~2.0 - 6.0 | ~20 - 30 x 10⁻²⁴ | ~10 - 20 x 10⁻³⁰ |

Mechanistic Investigations of Biological Interactions in Vitro and Pre Clinical Studies

In Vitro Antimicrobial Efficacy

Thiourea (B124793) derivatives have garnered considerable interest for their broad-spectrum antimicrobial activities. mdpi.com The inclusion of a fluorine atom, as seen in 1-Butyl-3-(2-fluorophenyl)thiourea, is suggested to enhance lipophilicity, which may improve the compound's ability to penetrate cell membranes and reach its target site. mdpi.com

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

While specific studies on this compound are not detailed, the activity of structurally related compounds provides valuable insights. For example, a thiourea derivative containing a 3-fluorophenyl group demonstrated activity against both the Gram-negative bacterium Pseudomonas aeruginosa and the Gram-positive bacterium Staphylococcus aureus. mdpi.com Thiourea derivatives are recognized for their potential as antibacterial agents, with various analogues showing efficacy against both Gram-positive and Gram-negative bacterial strains. japsonline.comseejph.com The presence and position of halogen atoms on the phenyl ring are often crucial for the antimicrobial activity of these compounds. nih.gov Some fluorinated benzoylthiosemicarbazides, a related class of compounds, have shown notable activity against pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus clinical isolates. nih.gov

Antifungal Activity against Fungal Pathogens

Research has indicated that fluorinated thiourea derivatives can exhibit more potent antifungal than antibacterial activity. mdpi.com This enhanced effect is potentially due to fluorine increasing the compound's lipophilicity, thereby facilitating its transport into fungal cells. mdpi.com Thiourea derivatives have demonstrated efficacy against a variety of fungal pathogens, including Candida albicans, C. parapsilosis, and Candida auris. mdpi.comnih.govnih.govnih.gov Certain novel thiourea compounds have shown significant inhibition rates against fungi such as Physalospora piricola, Cercospora arachidicola, and Alternaria solani. mdpi.com

Determination of Minimum Inhibitory Concentrations (MIC)

Minimum Inhibitory Concentration (MIC) values quantify the lowest concentration of a compound that prevents visible growth of a microorganism. For thiourea derivatives, these values underscore their potential as antimicrobial agents. Studies on related fluorinated compounds and thiourea derivatives provide an indication of the potential efficacy range for this compound.

For instance, certain thiourea derivatives incorporating a thiazole (B1198619) ring have shown significant inhibitory effects against Gram-positive cocci with MIC values ranging from 2 to 32 µg/mL. nih.gov In studies of related fluorobenzoylthiosemicarbazides, derivatives with trifluoromethyl groups were active against Staphylococcus aureus clinical isolates at MICs between 7.82 and 31.25 µg/mL. nih.gov

| Compound Class | Microorganism | MIC Range (µg/mL) | Source |

|---|---|---|---|

| Thiourea-Thiazole Derivatives | Gram-positive cocci | 2 - 32 | nih.gov |

| Fluorobenzoylthiosemicarbazides | Staphylococcus aureus | 7.82 - 31.25 | nih.gov |

In Vitro Anticancer and Cytotoxicity Studies

Thiourea derivatives are recognized for their cytotoxic activity against various cancer cell lines. researchgate.net The introduction of electron-withdrawing groups, such as halogen atoms, into the phenyl rings of these derivatives has been a successful strategy for developing agents with potent antiproliferative properties. nih.gov

Evaluation against Various Cancer Cell Lines (e.g., IC₅₀ values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate greater potency. Studies on thiourea analogues demonstrate significant cytotoxic effects across several human cancer cell lines.

Analogues featuring trifluoromethyl and di-chloro substitutions on the phenyl ring have shown high cytotoxicity against human colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) cell lines, with IC₅₀ values often below 10 µM. nih.gov For example, a 3,4-dichlorophenyl derivative exhibited an IC₅₀ value as low as 1.5 µM against the SW620 cell line. nih.gov Other thiourea derivatives have also demonstrated the ability to inhibit the proliferation of stomach cancer (BGC-823) and non-small cell lung cancer (A549) cells. researchgate.net

| Compound Analogue | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 1-(3-Chloro-4-fluorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Metastatic Colon Cancer) | 9.4 ± 1.85 | nih.gov |

| 1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 | nih.gov |

| 1-(4-Chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Metastatic Colon Cancer) | 7.6 ± 1.75 | nih.gov |

| 1-(4-(Trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Metastatic Colon Cancer) | 5.8 ± 0.76 | nih.gov |

Exploration of Potential Molecular Targets and Pathways

Mechanistic studies on cytotoxic thiourea derivatives suggest they can induce cancer cell death through multiple pathways. The most effective of these compounds have been shown to exert a cytostatic effect, suppressing the growth and proliferation of cancer cells. nih.gov

Key findings from studies on active analogues indicate that these compounds can:

Induce Apoptosis: Certain derivatives are strong pro-apoptotic agents. One compound was found to induce late-stage apoptosis in 95-99% of colon cancer cells and 73% of leukemia cells tested. nih.gov

Inhibit Interleukin-6 (IL-6) Secretion: Active thiourea derivatives have been observed to act as inhibitors of IL-6, a signaling molecule implicated in tumor growth and inflammation. They have been shown to decrease IL-6 secretion in colon cancer cells by 23–63%. nih.gov

Target Bacterial Enzymes: In the context of their antibacterial action, related compounds are predicted to act as allosteric inhibitors of D-alanyl-D-alanine ligase or to target other enzymes involved in the biosynthesis of the bacterial cell wall, such as PBP2a. fip.orgsemanticscholar.org

Enzyme Inhibition Assays

The biological potential of thiourea derivatives, including "this compound," is frequently evaluated through enzyme inhibition assays. These in vitro studies are crucial for identifying and characterizing the inhibitory effects of these compounds on various enzymes, which can be implicated in a range of diseases. Thiourea-based compounds have been investigated for their inhibitory activity against several enzymes, including urease, carbonic anhydrase, cholinesterases, and lipoxygenase. nih.govtandfonline.comnih.govnih.gov

Enzyme inhibition assays typically involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor.

For instance, studies on various N,N'-disubstituted thiourea derivatives have demonstrated their potential as potent urease inhibitors. nih.gov Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Similarly, other thiourea derivatives have been shown to inhibit carbonic anhydrase isoforms, which are involved in physiological and pathological processes, including tumorigenesis. nih.gov The inhibitory potential of thiourea compounds is also explored against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to neurodegenerative diseases, as well as lipoxygenase and xanthine (B1682287) oxidase, which are involved in inflammation and oxidative stress. tandfonline.comnih.gov

The following table illustrates typical enzyme inhibition data for a selection of thiourea derivatives, providing a reference for the potential activity of "this compound."

| Compound | Target Enzyme | IC₅₀ (µM) |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 |

| N-monoarylacetothiourea (b19) | H. pylori Urease | 0.16 |

| Sulphonyl thiourea derivative (7c) | Carbonic Anhydrase IX | 0.125 (Kᵢ) |

| Sulphonyl thiourea derivative (7d) | Carbonic Anhydrase XII | 0.111 (Kᵢ) |

Note: The data presented is for illustrative purposes and is based on published results for various thiourea derivatives, not specifically "this compound." IC₅₀ represents the half-maximal inhibitory concentration, and Kᵢ represents the inhibition constant.

Characterization of Inhibition Mechanisms

Understanding the mechanism by which a compound inhibits an enzyme is a critical step in drug discovery. Kinetic studies are performed to determine whether the inhibition is reversible or irreversible, and to further classify the type of reversible inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

For many thiourea derivatives, the mechanism of enzyme inhibition has been found to be reversible. nih.gov This means that the inhibitor binds to the enzyme through non-covalent interactions and can dissociate from the enzyme, allowing the enzyme to regain its activity.

Kinetic analyses, often involving Lineweaver-Burk or Dixon plots, are employed to elucidate the specific type of reversible inhibition. For example, some thiourea derivatives have been identified as non-competitive inhibitors of carbonic anhydrases. nih.gov A non-competitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at a site distinct from the active site, thereby reducing the enzyme's catalytic efficiency without affecting substrate binding.

In the case of urease inhibition by N-monoarylacetothioureas, docking simulations suggest that the thiourea moiety penetrates the urea (B33335) binding site, indicating a competitive or mixed-type inhibition mechanism. nih.gov Competitive inhibitors structurally resemble the substrate and bind to the active site, preventing the substrate from binding.

The characterization of the inhibition mechanism provides valuable insights into the molecular interactions between the inhibitor and the enzyme, guiding the design of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) of Thiourea Substituents on Biological Potency

The biological activity of thiourea derivatives is highly dependent on the nature of the substituents on the thiourea core (-NH-CS-NH-). Structure-activity relationship (SAR) studies aim to identify the chemical groups and structural features that contribute to the inhibitory potency and selectivity of these compounds. nih.govacs.org

The general structure of a disubstituted thiourea is R¹-NH-CS-NH-R². The nature of the R¹ and R² groups significantly influences the compound's biological activity.

For Urease Inhibition:

Aryl Substituents: The presence of an aryl group is often crucial for activity. The substitution pattern on the aromatic ring can dramatically affect potency. For instance, in a series of N-monoarylacetothioureas, a phenyl group with specific substitutions led to excellent inhibitory activity against H. pylori urease. nih.gov

Steric Factors: The size and shape of the substituents can also impact activity. Bulky groups may enhance binding through increased van der Waals interactions or, conversely, cause steric hindrance that prevents optimal binding. nih.gov

For Carbonic Anhydrase Inhibition:

Sulphonamide Moiety: The incorporation of a sulphonamide group or a modified version thereof, such as in sulphonyl thioureas, is a common strategy for targeting carbonic anhydrases. nih.gov

Heterocyclic Rings: The presence of heterocyclic rings, such as pyrimidine, can lead to potent inhibition of specific carbonic anhydrase isoforms. nih.gov

For Cholinesterase Inhibition:

Lipophilicity: The lipophilicity of the substituents can influence the ability of the compound to access the active site of cholinesterases.

Aromatic and Halogen Substituents: Phenyl rings with halogen substitutions, such as a chlorophenyl group, have been shown to be important for the anticholinesterase activity of some thiourea derivatives. nih.gov

Based on a comprehensive review of available scientific literature, there is currently no specific documented information regarding the use of the chemical compound This compound in the field of catalysis, either as an organocatalyst or as a ligand in metal-catalyzed reactions.

Similarly, investigations into its use as a ligand in metal-catalyzed processes, including hydroamination and nucleophilic substitutions, or in the design of new catalytic systems, have not provided any specific findings related to this particular compound.

While the broader class of thiourea derivatives has been extensively studied and utilized in various catalytic applications, the specific compound This compound does not appear to be a subject of published research in this context. Therefore, a detailed article on its applications in catalysis as per the requested outline cannot be generated at this time due to the absence of scientific data.

Applications in Materials Science and Supramolecular Chemistry

Crystal Engineering and Self-Assembly

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which is largely achieved by understanding and controlling intermolecular interactions. The self-assembly of molecules into well-defined supramolecular architectures is a fundamental aspect of this field.

Role of Hydrogen Bonding in Supramolecular Architectures

Hydrogen bonding is a highly directional and specific non-covalent interaction that plays a pivotal role in the assembly of supramolecular structures. rsc.org In thiourea (B124793) derivatives like 1-Butyl-3-(2-fluorophenyl)thiourea, the N-H protons of the thiourea group act as hydrogen bond donors, while the sulfur atom and the fluorine atom can act as hydrogen bond acceptors.

Formation of Anion-Binding Receptors

The thiourea moiety is a well-established functional group for the recognition and binding of anions. The two N-H groups of the thiourea can form strong hydrogen bonds with anionic guest species. nih.gov This interaction is the basis for the design of synthetic receptors capable of selectively binding specific anions.

The increased acidity of the N-H protons in thioureas compared to their urea (B33335) counterparts enhances their anion binding capabilities. nih.govfrontiersin.org In this compound, the electron-withdrawing fluorine atom on the phenyl ring further increases the acidity of the N-H protons, thereby strengthening the hydrogen bonds formed with an anion. This makes the compound a potentially effective receptor for anions like fluoride, chloride, and dihydrogen phosphate. frontiersin.orgresearchgate.net The binding event can often be monitored by spectroscopic techniques, such as UV-Vis or NMR spectroscopy, and can sometimes lead to a visible color change, allowing for the colorimetric sensing of anions. frontiersin.orgnih.gov

Potential in Sensor Development

The ability of this compound to selectively bind anions opens up possibilities for its use in chemical sensors. A chemical sensor is a device that transforms chemical information into an analytically useful signal. In this context, the thiourea compound would act as the molecular recognition element.

When the receptor binds to a target anion, a change in the physical or chemical properties of the system occurs. For instance, the binding event might alter the electronic environment of a chromophore or fluorophore integrated into the receptor molecule, leading to a change in its absorption or emission spectrum. nih.gov This change can be measured and correlated to the concentration of the anion. The selectivity of the sensor is determined by the specific binding affinity of the thiourea receptor for different anions. Research in this area focuses on designing receptors with high selectivity for environmentally or biologically important anions. researchgate.netnih.gov

Precursors for Metal Sulfide (B99878) Nanoparticles

Thiourea and its derivatives are widely used as a sulfur source in the synthesis of metal sulfide nanoparticles. semanticscholar.org These nanoparticles have a wide range of applications in areas such as catalysis, electronics, and photovoltaics. In a typical synthesis, a metal salt and a thiourea derivative are reacted in a suitable solvent, often at elevated temperatures.

The thiourea compound decomposes under these conditions to release sulfide ions (S²⁻), which then react with the metal ions to form the metal sulfide nanoparticles. The organic part of the thiourea molecule can also act as a capping agent, controlling the size and shape of the nanoparticles and preventing their aggregation. The specific reaction conditions, including the choice of solvent, temperature, and the nature of the substituents on the thiourea, can influence the phase and morphology of the resulting nanoparticles. semanticscholar.org The use of this compound as a precursor could potentially offer advantages in controlling the nucleation and growth of metal sulfide nanoparticles due to the specific decomposition pathway and the coordinating ability of the organic fragments.

Future Research Directions and Perspectives

Exploration of Broader Biological Activities and Mechanistic Detail

Thiourea (B124793) derivatives are a well-established class of compounds with a remarkable diversity of biological applications, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties. mdpi.com Future research on 1-Butyl-3-(2-fluorophenyl)thiourea should systematically screen the compound against a wider array of biological targets. Given that various thiourea derivatives have shown potent inhibitory effects against enzymes like acetylcholinesterase and butyrylcholinesterase, investigating the potential of this specific compound as a neuroprotective agent could be a valuable pursuit. nih.gov

Beyond identifying new activities, a critical future direction will be to elucidate the precise mechanisms of action. Understanding how this compound interacts with biological targets at a molecular level is essential for its development as a therapeutic agent. This involves detailed studies of enzyme kinetics, binding interactions, and effects on cellular signaling pathways. The integration of heterocyclic moieties into thiourea derivatives has been shown to enhance therapeutic potential by modifying cellular activities and signaling cascades, a strategy that could be applied to derivatives of this compound. mdpi.com

Development of Advanced Synthetic Methodologies

The versatility of the thiourea scaffold is a significant advantage for chemical synthesis. mdpi.com Future research should focus on developing more advanced, efficient, and sustainable synthetic methodologies for this compound and its derivatives. This includes the exploration of novel catalytic systems, green chemistry approaches, and high-throughput synthesis techniques to generate libraries of related compounds for structure-activity relationship studies. The common synthesis route involves the reaction of an appropriate isothiocyanate with an amine, a method that can be adapted and optimized for creating a diverse range of analogs. mdpi.com Developing solid-phase synthesis techniques could also accelerate the creation of new derivatives for biological screening.

Deeper Understanding of Structure-Property Relationships

A thorough understanding of the relationship between the molecular structure of thiourea derivatives and their resulting properties is crucial for rational drug design and material development. analis.com.my For this compound, future studies should systematically modify the butyl and 2-fluorophenyl groups to probe how these changes affect its biological activity, physical properties, and chemical reactivity. For instance, altering the position of the fluorine atom on the phenyl ring or changing the length and branching of the alkyl chain could lead to significant variations in efficacy and specificity. mdpi.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate molecular structures with their biological activities, providing insights for designing new and more potent compounds. analis.com.my

Integration into Novel Materials and Functional Devices

The applications of thiourea derivatives extend beyond biology into materials science. mdpi.com The presence of sulfur and nitrogen atoms makes them excellent ligands for coordinating with metal ions, suggesting potential applications in catalysis and sensor technology. mdpi.commdpi.com Future research could explore the use of this compound as a component in the development of novel materials. For example, its ability to act as a chelating agent could be harnessed for the selective extraction of heavy metal ions. Furthermore, thiourea derivatives have been investigated as fluorescent detectors for metal ions, opening up possibilities for creating chemical sensors based on this compound. nih.govscience.gov

Computational Design and Predictive Modeling of New Derivatives

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. Future research on this compound should leverage computational design and predictive modeling to explore its potential derivatives. Techniques such as molecular docking can be used to predict how different analogs will bind to specific biological targets, helping to prioritize which compounds to synthesize and test. mdpi.com Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, aiding in the design of new materials with desired properties. nih.gov By combining computational predictions with experimental validation, researchers can more efficiently navigate the vast chemical space of thiourea derivatives to identify candidates with enhanced activity and novel applications.

Q & A

Basic: What are the standard synthetic routes for preparing 1-butyl-3-(2-fluorophenyl)thiourea?

The compound is typically synthesized via a nucleophilic addition-elimination reaction. A common method involves reacting 2-fluorophenyl isothiocyanate with butylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere. The reaction proceeds at ambient temperature (20–25°C) for 1–2 hours, yielding the thiourea derivative after purification by recrystallization (e.g., using chloroform/hexane mixtures) . Key parameters to optimize include stoichiometric ratios (1:1 for amine:isothiocyanate) and solvent polarity to minimize side reactions. Yield improvements (up to 87–94%) are achieved by slow addition of reactants and pH control (neutral to slightly acidic conditions).

Advanced: How can computational methods like DFT refine the synthesis and electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model reaction pathways, such as transition states in thiourea formation, and predict electronic properties (e.g., HOMO-LUMO gaps, molecular electrostatic potentials). For instance, DFT studies on similar thioureas reveal that electron-withdrawing groups (e.g., fluorine) lower the LUMO energy, enhancing electrophilic reactivity . Researchers should validate computational results with experimental data (e.g., IR/Raman spectra for vibrational modes, NMR for charge distribution) and use software like Gaussian or ORCA for simulations.

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

- NMR : H and C NMR confirm substituent positions. For example, the thiourea -NH protons appear as broad singlets (~10–12 ppm), while the 2-fluorophenyl aromatic protons show splitting patterns due to coupling with fluorine .

- IR : Strong absorption bands at ~1250 cm (C=S stretch) and ~3300 cm (N-H stretch) confirm thiourea functionality .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 253 [M+H]) and fragmentation patterns to verify purity .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths, angles, and noncovalent interactions. For example, in related thioureas, the C=S bond length is typically 1.65–1.68 Å, and intramolecular N-H⋯S hydrogen bonds stabilize planar conformations . Use SHELXTL or Olex2 for structure refinement, and validate against databases (CCDC, ICSD). For disordered structures (e.g., fluorophenyl rotamers), apply restraints and analyze thermal displacement parameters .

Basic: What biological activities are associated with this compound?

Thiourea derivatives exhibit antibacterial, antifungal, and enzyme-inhibitory properties. For example, fluorophenyl thioureas show MIC values of 4–16 µg/mL against Staphylococcus aureus due to thiol group interactions with bacterial enzymes . Standard assays include broth microdilution (CLSI guidelines) and enzyme inhibition studies (e.g., urease or acetylcholinesterase).

Advanced: How can structure-activity relationship (SAR) studies improve bioactivity?

SAR studies involve synthesizing analogs with varied substituents (e.g., replacing fluorine with Cl/NO) and comparing bioactivity data. For example, 2-fluorophenyl groups enhance membrane permeability via lipophilicity (logP ~3.5). Use QSAR models with descriptors like molar refractivity or topological polar surface area (TPSA) to predict activity. Validate with in vitro assays and molecular docking (AutoDock, GOLD) to identify target binding modes .

Basic: How to address contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., pH, solvent). To resolve:

- Replicate experiments under standardized protocols (e.g., fixed DMSO concentration ≤1% v/v).

- Use statistical tools (ANOVA, Tukey’s HSD) to assess significance.

- Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays) .

Advanced: What noncovalent interactions dominate in thiourea crystal packing?

Noncovalent interaction (NCI) analysis via Hirshfeld surfaces or Independent Gradient Model (IGM) reveals dominant van der Waals interactions (60–70% contribution) and hydrogen bonds (N-H⋯S/O). For example, in 1-(2-chlorobenzoyl)thiourea derivatives, C-H⋯π and π-π stacking (3.5–4.0 Å) stabilize layered crystal structures . Tools: CrystalExplorer, Multiwfn.

Basic: What safety protocols are required for handling this compound?

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Avoid inhalation; work in a fume hood.

- Store at 2–8°C under inert atmosphere to prevent oxidation .

Advanced: How to assess environmental toxicity of thiourea derivatives?

Perform ecotoxicology assays (e.g., Daphnia magna LC) and biodegradation studies. Computational tools like ECOSAR predict toxicity classes based on functional groups (e.g., thioureas often classify as "toxic" to aquatic life). Compare with regulatory thresholds (e.g., REACH, EPA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.